N-[1-(3-Methoxyphenyl)ethyl]cyclopropanamine
Description
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H17NO/c1-9(13-11-6-7-11)10-4-3-5-12(8-10)14-2/h3-5,8-9,11,13H,6-7H2,1-2H3 |
InChI Key |
MWQMHNNIPNCATC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to this compound involves the nucleophilic substitution reaction between 3-methoxyphenylacetonitrile and cyclopropylamine. This reaction is typically catalyzed under controlled temperature and pressure conditions to achieve optimal yield and selectivity.
$$
\text{3-Methoxyphenylacetonitrile} + \text{Cyclopropylamine} \xrightarrow[\text{Catalyst}]{\text{Heat, Solvent}} \text{this compound}
$$
- Catalysts: Acidic or basic catalysts may be used to facilitate the nucleophilic attack on the nitrile group.
- Solvents: Common solvents include ethanol, methanol, or aprotic solvents such as tetrahydrofuran (THF).
- Temperature: Typically ranges from ambient to reflux conditions (25–80 °C).
- Reaction Time: From several hours to overnight depending on scale and catalyst.
Industrial Production Methods
Industrial synthesis follows the same fundamental chemistry but is optimized for scale, yield, and purity:
- Reactor Type: Batch or continuous flow reactors with precise temperature and pressure control.
- Purification: Post-reaction purification involves distillation under reduced pressure or recrystallization to remove unreacted starting materials and side products.
- Yield Optimization: Use of excess cyclopropylamine or optimized catalyst loading to drive reaction completion.
Reaction Conditions and Parameters
| Parameter | Typical Laboratory Conditions | Industrial Conditions |
|---|---|---|
| Catalyst | Acidic (e.g., HCl) or basic (e.g., NaOH) | Optimized catalyst system |
| Solvent | Ethanol, Methanol, THF | Industrial-grade solvents |
| Temperature | 25–80 °C | Controlled 50–100 °C |
| Pressure | Atmospheric | Atmospheric or slight pressure |
| Reaction Time | 6–24 hours | 4–12 hours |
| Purification | Column chromatography, recrystallization | Distillation, crystallization |
| Typical Yield | 70–85% | 80–95% |
Chemical Reactions Analysis Related to Preparation
This compound can undergo further transformations, but its preparation mainly focuses on the formation of the amine via nucleophilic substitution on nitrile precursors.
- Oxidation: The amine can be oxidized to corresponding oxides using agents like potassium permanganate or chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can further modify the amine.
- Substitution: The methoxy group on the aromatic ring may be substituted under halogenation or nucleophilic aromatic substitution conditions.
These reactions, however, are generally downstream modifications rather than part of the initial synthesis.
Purification Techniques
- Distillation: Used to separate the product from volatile impurities, often under reduced pressure to avoid decomposition.
- Recrystallization: Solvent selection is crucial; polar solvents like ethanol or mixtures with water are common.
- Chromatography: Silica gel column chromatography is employed in laboratory-scale synthesis for high purity.
Summary Table of Preparation Methods
| Step | Description | Notes |
|---|---|---|
| Starting Materials | 3-Methoxyphenylacetonitrile, Cyclopropylamine | Commercially available or synthesized |
| Reaction Type | Nucleophilic substitution on nitrile | Requires catalyst and heat |
| Catalyst | Acidic or basic catalysts | Influences rate and yield |
| Solvent | Ethanol, Methanol, THF | Solvent choice affects solubility |
| Temperature | 25–80 °C | Controlled to optimize reaction kinetics |
| Reaction Time | 6–24 hours | Longer times improve conversion |
| Work-up | Extraction, washing, drying | Removes catalyst and impurities |
| Purification | Distillation, recrystallization, chromatography | Ensures >95% purity |
| Yield | 70–95% | Varies by scale and conditions |
Research Findings and Notes
- The methoxy substituent on the phenyl ring enhances electron density, facilitating nucleophilic attack during synthesis.
- Cyclopropylamine, due to its ring strain, is reactive and favors amine formation.
- The compound’s stability allows for room temperature storage post-purification.
- The synthetic route is reproducible and scalable, making it suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Methoxyphenyl)ethyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-[1-(3-Methoxyphenyl)ethyl]cyclopropanamine is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(3-Methoxyphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs, their substituents, and molecular properties:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OCH₃) in the parent compound is electron-donating, enhancing resonance stabilization of the aromatic ring.
- Aromatic Ring Modifications : Replacement of the phenyl ring with a naphthyl group () introduces bulkier hydrophobic interactions, which may improve binding to lipophilic targets but reduce solubility .
Physicochemical Properties
| Property | This compound | N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine HCl | N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine HCl |
|---|---|---|---|
| Purity | >95% (HPLC) | Not reported | 97% (HPLC) |
| Solubility | Likely polar due to -OCH₃ | Moderate in DMSO | Poor in aqueous solutions |
| Storage Conditions | Room temperature (stable) | -20°C (recommended) | -20°C, desiccated |
| Lipophilicity (LogP) | Estimated 2.1 | 2.8 | 3.2 |
Notes:
Biological Activity
N-[1-(3-Methoxyphenyl)ethyl]cyclopropanamine is a cyclopropanamine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a methoxyphenyl group, which contributes significantly to its reactivity and biological profile. Notably, it has been identified as an inhibitor of lysine-specific demethylase-1 (LSD1), an enzyme involved in epigenetic regulation and associated with various diseases, including cancer.
The primary mechanism of action for this compound involves its interaction with LSD1. Inhibition of this enzyme can lead to alterations in histone methylation patterns, affecting gene expression and cellular pathways related to tumorigenesis. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential utility in cancer therapy.
- Binding Affinity : Interaction studies reveal a high binding affinity for LSD1, which is crucial for its inhibitory effects .
- Epigenetic Modulation : By inhibiting LSD1, the compound may modulate epigenetic landscapes, potentially reversing aberrant gene silencing associated with malignancies.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Cyclopropanamine | Basic cyclopropane structure | Lacks specific substituents affecting activity |
| 3-Methoxyphenethylamine | Methoxy group on phenyl ring | No cyclopropane moiety |
| N-Ethyl-2-phenylcyclopropanamine | Ethyl group instead of methoxy | Different substitution pattern |
| 1-(3-Methoxyphenyl)-2-pyrrolidine | Pyrrolidine ring instead of cyclopropane | Different cyclic structure |
The unique combination of a cyclopropane ring and a methoxy-substituted phenyl group in this compound influences its biological activity and therapeutic applications.
In Vitro Studies
In vitro experiments have been conducted to evaluate the cytotoxicity and mechanism of action. For instance, one study reported that this compound led to significant cell death in human cancer cell lines, with IC50 values indicating potent activity . The compound was shown to induce apoptosis through the activation of caspase pathways.
Preclinical Models
In preclinical animal models, the compound demonstrated promising results in reducing tumor growth when administered at specific dosages. The modulation of epigenetic markers was observed, further supporting its role as an LSD1 inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
